1-chloro-N-(2,6-dichloro-4-methylpyridin-3-yl)isoquinoline-3-carboxamide
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Overview
Description
1-chloro-N-(2,6-dichloro-4-methylpyridin-3-yl)isoquinoline-3-carboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a chloro-substituted isoquinoline ring and a pyridine moiety with additional chloro and methyl substitutions. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-chloro-N-(2,6-dichloro-4-methylpyridin-3-yl)isoquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized using the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal in the presence of an acid catalyst.
Coupling with Pyridine Derivative: The pyridine moiety, which is already substituted with chloro and methyl groups, is coupled with the isoquinoline core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative of the isoquinoline with an amine derivative of the pyridine moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-chloro-N-(2,6-dichloro-4-methylpyridin-3-yl)isoquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted positions, where nucleophiles such as amines or thiols replace the chloro groups, forming new derivatives.
Coupling Reactions: The compound can participate in various coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene.
Properties
IUPAC Name |
1-chloro-N-(2,6-dichloro-4-methylpyridin-3-yl)isoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3N3O/c1-8-6-12(17)21-15(19)13(8)22-16(23)11-7-9-4-2-3-5-10(9)14(18)20-11/h2-7H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REAPPWOIESXUAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1NC(=O)C2=CC3=CC=CC=C3C(=N2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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